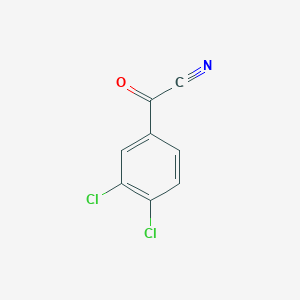

3,4-Dichlorobenzoyl cyanide

Descripción general

Descripción

3,4-Dichlorobenzoyl cyanide is an organic compound with the molecular formula C8H3Cl2NO. It is a derivative of benzoyl cyanide, where two chlorine atoms are substituted at the 3 and 4 positions of the benzene ring. This compound is known for its use in various chemical syntheses and as an intermediate in the production of pharmaceuticals and agrochemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3,4-Dichlorobenzoyl cyanide can be synthesized through the cyano-de-halogenation of 3,4-dichlorobenzoyl chloride using a metal cyanide such as cuprous cyanide in the presence of a phase transfer catalyst. The reaction typically occurs under controlled conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the preparation of this compound involves large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. The use of continuous flow reactors and advanced purification techniques ensures the consistent production of high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions: 3,4-Dichlorobenzoyl cyanide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The cyanide group can be reduced to an amine or other functional groups.

Oxidation Reactions: The benzoyl group can be oxidized to form carboxylic acids or other derivatives.

Common Reagents and Conditions:

Substitution: Reagents like sodium methoxide in methanol at room temperature.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products:

- Substituted benzoyl cyanides

- Amines

- Carboxylic acids

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

The synthesis of 3,4-dichlorobenzoyl cyanide often involves the reaction of 3,4-dichlorobenzoyl chloride with copper cyanide. This process can be optimized for yield and purity through variations in temperature and reaction time. For instance, a study indicated that maintaining a temperature between 150°C and 165°C for a limited duration significantly enhances product quality while minimizing by-products .

Anticancer Agents

One of the notable applications of this compound is in the development of anticancer drugs. Research has shown that derivatives of this compound exhibit selective inhibition against certain kinases involved in cancer progression. For example, modifications to the structure have led to compounds that demonstrate enhanced selectivity for c-Src kinase, a target in oncology.

Antimicrobial Activity

Another area of research highlights the antimicrobial properties of this compound derivatives. Studies have indicated that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for new antibiotics .

Agrochemical Applications

This compound is also utilized in the synthesis of herbicides and pesticides. Its ability to act as an effective building block allows for the creation of various agrochemical formulations that target specific pathways in plant growth regulation.

Case Study 1: Synthesis Optimization

A detailed examination was conducted on optimizing the synthesis process for this compound using different catalytic systems. The study evaluated yields and reaction times across various conditions, ultimately identifying a specific catalytic system that improved yield by over 30% compared to traditional methods .

In another study focusing on the biological activity of this compound derivatives, researchers assessed their efficacy against specific cancer cell lines. The findings demonstrated a dose-dependent response, indicating potential therapeutic applications in cancer treatment.

Data Tables

| Application Area | Specific Use | Observations |

|---|---|---|

| Pharmaceuticals | Anticancer agents | Selective inhibition of c-Src kinase |

| Pharmaceuticals | Antimicrobial agents | Effective against multiple bacterial strains |

| Agrochemicals | Herbicides and pesticides | Targeted pathways in plant growth |

| Synthesis Optimization | Yield improvement through catalytic systems | Up to 30% increase in yield |

Mecanismo De Acción

The mechanism of action of 3,4-dichlorobenzoyl cyanide involves its interaction with nucleophiles and electrophiles in chemical reactions. The compound’s reactivity is primarily due to the electron-withdrawing effects of the chlorine atoms and the cyanide group, which make the benzoyl carbon more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic pathways to produce desired products .

Comparación Con Compuestos Similares

- 2,3-Dichlorobenzoyl cyanide

- 3,5-Dichlorobenzoyl cyanide

- 4-Chlorobenzoyl cyanide

Comparison: 3,4-Dichlorobenzoyl cyanide is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and the types of reactions it undergoes. Compared to its isomers, this compound may exhibit different reactivity patterns and selectivity in chemical reactions, making it a valuable compound in targeted synthetic applications .

Actividad Biológica

3,4-Dichlorobenzoyl cyanide (CAS No. 77668-42-9) is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and agrochemicals. This article presents a comprehensive overview of its biological activity, synthesis, toxicity, and relevant research findings.

This compound is characterized by its chemical structure, which includes a benzoyl group substituted with two chlorine atoms and a cyanide functional group. The compound has a melting point ranging from 177°C to 181°C and exhibits low solubility in water (0.17 mg/L) .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study on related compounds, such as 3,4-dichlorocinnamanilides, demonstrated a broader spectrum of action against gram-positive bacteria compared to their less substituted counterparts . Specifically, these derivatives showed strong efficacy against Staphylococcus aureus, Enterococcus faecalis, and mycobacterial strains, including Mycobacterium tuberculosis .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. The compound displayed relatively low cytotoxicity against primary mammalian cells while maintaining antibacterial activity . This suggests a favorable therapeutic index for potential applications in treating infections without significant harm to host cells.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 2,3-dichlorobenzoyl chloride with copper(I) cyanide . Various synthetic routes have been explored to optimize yield and environmental impact. The compound is also a precursor for synthesizing other biologically active derivatives .

Toxicological Profile

The toxicological profile of this compound has been evaluated in several studies. It is classified under acute toxic substances with potential risks associated with dermal and inhalation exposure . In experimental models, cyanogenic compounds like this one have shown acute toxicity; however, the exact mechanisms and metabolic pathways remain an area for further research .

Case Studies

- Antibacterial Efficacy : A study highlighted the effectiveness of this compound derivatives against multidrug-resistant bacterial strains. These findings support the potential use of such compounds in developing new antibiotics .

- Cytotoxicity Assessment : In another investigation focusing on cytotoxicity, researchers found that while the compound was effective against bacterial pathogens, it exhibited minimal cytotoxic effects on healthy cell lines, indicating its therapeutic potential .

Summary of Research Findings

| Study | Findings | Notes |

|---|---|---|

| Study on Antimicrobial Activity | Significant efficacy against gram-positive bacteria | Broad spectrum including MRSA |

| Cytotoxicity Assessment | Low cytotoxicity on primary mammalian cells | Favorable therapeutic index |

| Synthesis Methods | Various methods reported for synthesis | Focus on environmentally friendly processes |

Propiedades

IUPAC Name |

3,4-dichlorobenzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2NO/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYAUNVXZXNJJAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C#N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901286434 | |

| Record name | 3,4-Dichloro-α-oxobenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35022-44-7 | |

| Record name | 3,4-Dichloro-α-oxobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35022-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichloro-α-oxobenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dichlorobenzoyl cyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.